![molecular formula C14H25NS2 B14395178 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine CAS No. 87551-46-0](/img/structure/B14395178.png)
1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine is a complex organic compound that features a piperidine ring substituted with a 1,3-dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine typically involves the reaction of a piperidine derivative with a 1,3-dithiane precursor. The process often requires the use of a Lewis acid catalyst to facilitate the formation of the dithiane ring . Common reagents include 1,3-propanedithiol and a carbonyl compound, which react under acidic conditions to form the dithiane moiety .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiane ring acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine involves its interaction with molecular targets through its dithiane and piperidine moieties. The dithiane ring can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various chemical transformations . The piperidine ring provides structural stability and can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
1,3-Dithiane: A simpler compound with a similar dithiane ring structure.
1,3-Dithiolane: Another related compound with a five-membered ring containing two sulfur atoms.
2-(1,3-Dithian-2-ylidene)-1-phenylbutane-1,3-dione: A compound with a similar dithiane moiety but different substituents.
Uniqueness: 1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine is unique due to its combination of a piperidine ring with a 1,3-dithiane moiety, providing a versatile scaffold for various chemical and biological applications. Its structural complexity allows for diverse reactivity and potential use in multiple fields of research.
Properties
CAS No. |
87551-46-0 |
|---|---|
Molecular Formula |
C14H25NS2 |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
1-[3-(1,3-dithian-2-ylidene)-2,2-dimethylpropyl]piperidine |
InChI |
InChI=1S/C14H25NS2/c1-14(2,11-13-16-9-6-10-17-13)12-15-7-4-3-5-8-15/h11H,3-10,12H2,1-2H3 |
InChI Key |
NDETZIQHIURZMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCCCC1)C=C2SCCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B14395096.png)
![2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14395101.png)
![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)
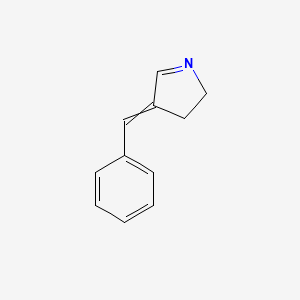
![11-Bromo-5H-furo[3,2-B]xanthen-5-one](/img/structure/B14395111.png)
![Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14395113.png)
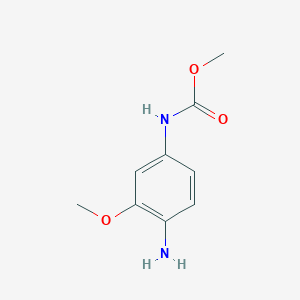

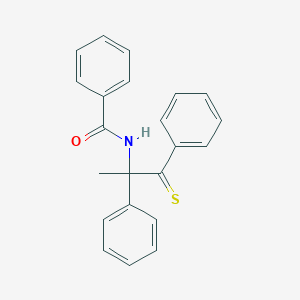
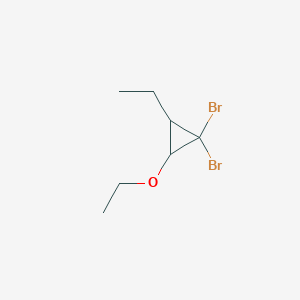
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
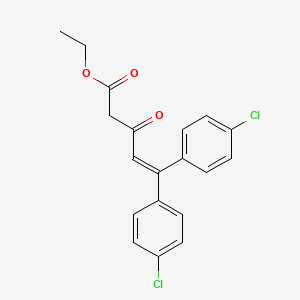
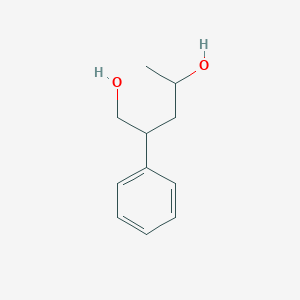
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
